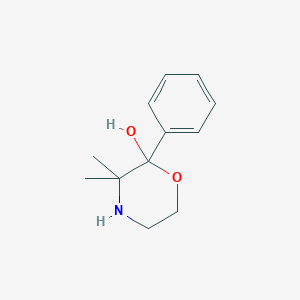![molecular formula C12H16N2O6 B14759474 1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759474.png)
1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-alpha-C-Allyluridine is a biomedical compound known for its ability to counteract RNA viruses by impeding viral duplication. It belongs to the class of ribo-nucleosides and has the molecular formula C12H16N2O6 with a molecular weight of 284.27
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-alpha-C-Allyluridine involves the introduction of an allyl group at the 4’ position of uridine. This can be achieved through various organic synthesis techniques, including nucleophilic substitution and palladium-catalyzed allylation reactions. The reaction conditions typically involve the use of solvents like toluene and catalysts such as palladium complexes .
Industrial Production Methods: Industrial production of 4’-alpha-C-Allyluridine may involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would likely include steps such as purification through crystallization or chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4’-alpha-C-Allyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of 4’-alpha-C-Allyluridine, such as alcohols, aldehydes, ketones, and substituted uridines .
Aplicaciones Científicas De Investigación
4’-alpha-C-Allyluridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its antiviral properties, particularly against RNA viruses.
Medicine: Potential therapeutic agent for viral infections due to its ability to inhibit viral replication.
Industry: Utilized in the development of antiviral drugs and other pharmaceutical products.
Mecanismo De Acción
The mechanism by which 4’-alpha-C-Allyluridine exerts its effects involves the inhibition of viral RNA replication. The compound targets viral RNA-dependent RNA polymerase, thereby preventing the synthesis of viral RNA. This inhibition disrupts the viral life cycle and reduces viral load in infected cells.
Comparación Con Compuestos Similares
4’-C-Methyluridine: Another nucleoside analog with antiviral properties.
2’-C-Methylcytidine: Known for its use in antiviral therapies.
Remdesivir: A well-known antiviral drug that targets RNA-dependent RNA polymerase
Uniqueness: 4’-alpha-C-Allyluridine is unique due to its specific structural modification at the 4’ position, which enhances its antiviral activity compared to other nucleoside analogs. This structural feature allows it to effectively inhibit viral replication, making it a promising candidate for antiviral drug development.
Propiedades
Fórmula molecular |
C12H16N2O6 |
|---|---|
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O6/c1-2-4-12(6-15)9(18)8(17)10(20-12)14-5-3-7(16)13-11(14)19/h2-3,5,8-10,15,17-18H,1,4,6H2,(H,13,16,19)/t8-,9+,10-,12-/m1/s1 |
Clave InChI |
NWNCURZHPMUJOS-DTHBNOIPSA-N |
SMILES isomérico |
C=CC[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)CO |
SMILES canónico |
C=CCC1(C(C(C(O1)N2C=CC(=O)NC2=O)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


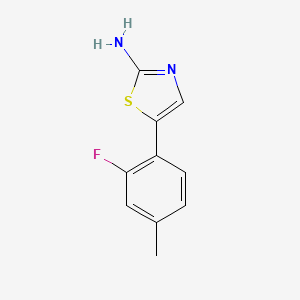
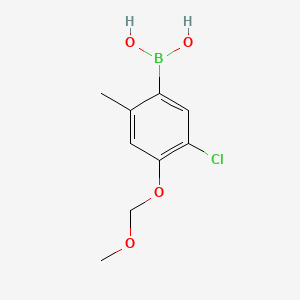
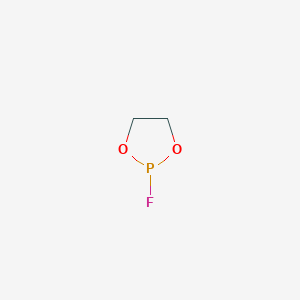
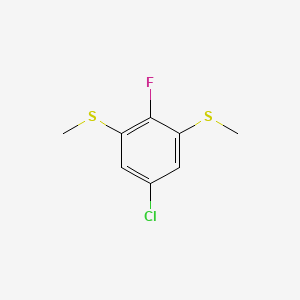
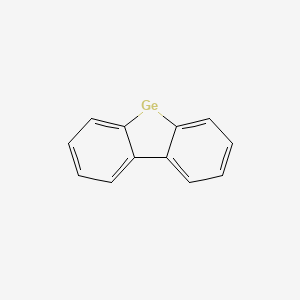
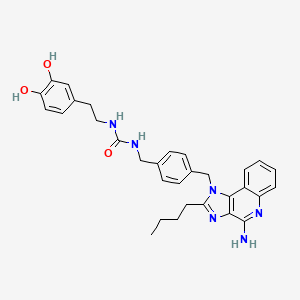


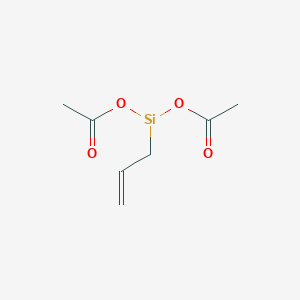
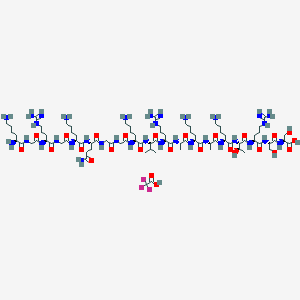

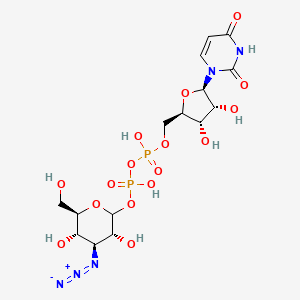
![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
